Phenethyl formate

Description

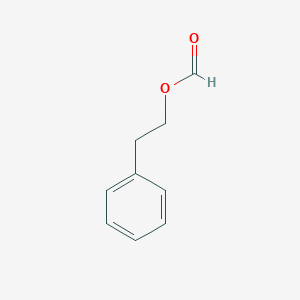

2-phenylethyl formate is a formate ester of 2-phenylethanol. It has a role as a metabolite. It derives from a 2-phenylethanol.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDIJXDZEYHZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059300 | |

| Record name | Formic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; colourless to slightly yellow liquid; powerful, green-herbaceous, rosy odour | |

| Record name | Phenethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

226.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slighty soluble in water, Miscible at room temperature (in ethanol) | |

| Record name | 2-Phenylethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.065 | |

| Record name | Phenethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/921/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-62-1 | |

| Record name | 2-Phenylethyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, 2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X97A637DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence of Phenethyl Formate in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenethyl formate (2-phenylethyl formate) is a volatile organic compound (VOC) recognized for its pleasant floral, rosy, and slightly fruity aroma. As a naturally occurring ester, it contributes significantly to the scent profile of numerous plants, particularly in their flowers and fruits. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom. It consolidates available data on the plant species known to produce this compound, details the biosynthetic pathways responsible for its formation, and presents standardized experimental protocols for its extraction and analysis. This document is intended to serve as a foundational resource for researchers in phytochemistry, flavor and fragrance science, and drug discovery seeking to understand and utilize this valuable natural product.

Introduction

This compound (C₉H₁₀O₂) is the formate ester of 2-phenylethanol. It possesses a characteristic sweet, floral scent reminiscent of rose, hyacinth, and honey, with green and fruity nuances.[1][2][3] This aromatic profile makes it a valuable component in the flavor and fragrance industries. Beyond its commercial applications, the presence of this compound in plants is of significant scientific interest, playing roles in plant-pollinator interactions, defense mechanisms, and overall floral and fruit bouquets. Understanding its natural distribution, biosynthesis, and analytical chemistry is crucial for applications ranging from crop quality assessment to the discovery of novel bioactive compounds.

Natural Occurrence in Plant Species

This compound has been identified as a volatile component in a variety of plant species, often concentrated in the flowers and ripening fruits where aromatic compounds are most abundant. Its presence contributes to the complex scent profiles that attract pollinators or signal fruit maturity.

Known plant sources include:

-

Flowers:

-

Fruits:

-

Other Sources: The compound has also been noted in processed natural products such as coffee and cider.[7]

Quantitative Data

Quantitative analysis of specific volatile compounds in plants is challenging due to variations in genetics, environmental conditions, developmental stage, and analytical methods.[9] While this compound has been qualitatively identified in many species, precise concentration data is not widely available in the current literature. Headspace analysis of Gardenia flowers, for example, has identified numerous esters, though specific quantification for this compound is often not reported.[8][10]

The table below summarizes the occurrence of this compound and, where available, quantitative data for closely related and often co-occurring phenethyl esters to provide context.

| Plant Species | Part of Plant | Compound | Concentration/Note | Citation(s) |

| Gardenia jasminoides | Flower | This compound | Qualitatively Identified | [4] |

| Plumeria rubra | Flower | This compound | Qualitatively Identified | [5] |

| Rosa hybrida | Flower | 2-Phenylethyl acetate | Key volatile ester | [6] |

| Vaccinium myrtillus | Fruit | This compound | Qualitatively Identified | [7][8] |

| Rubus species | Fruit | This compound | Qualitatively Identified | [7] |

| Hyacinthus orientalis | Flower | This compound | Trace amounts identified | [7] |

| Osmanthus fragrans | Flower | This compound | 0.01% of osmanthus absolute | [7] |

| Scented Tea (with Gardenia) | Processed Leaves | 2-Phenylethyl acetate | 1.62 to 30.05 µg/g | [11] |

Biosynthesis of this compound in Plants

The biosynthesis of volatile esters in plants is a multi-step process involving precursors from primary metabolism.[12] this compound is derived from the shikimate pathway and the action of specific enzymes in the final step.

-

Shikimate Pathway: The process begins with the conversion of phosphoenolpyruvate and erythrose-4-phosphate into chorismate.[13]

-

Phenylalanine Synthesis: Chorismate is converted to the aromatic amino acid L-phenylalanine.[13][14]

-

Formation of 2-Phenylethanol: L-phenylalanine is converted to 2-phenylethanol, the alcohol precursor of this compound. This conversion can occur via several intermediates.[15]

-

Esterification: The final step is the esterification of 2-phenylethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) enzyme, which transfers an acyl group from an acyl-CoA donor to the alcohol.[4][6][7] For this compound, the donor is presumed to be formyl-CoA. AAT enzymes are a diverse family and are key to the production of the wide array of volatile esters found in fruits and flowers.[4]

Experimental Protocols for Analysis

The analysis of this compound and other plant volatiles requires sensitive techniques capable of detecting trace-level compounds within a complex matrix. Headspace (HS) sampling coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.[11][16]

Sample Preparation

Proper sample preparation is critical for reproducible results.

-

Collection: Plant material (e.g., fresh flower petals, fruit pulp) should be collected and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.

-

Homogenization: For solvent extraction, frozen tissue is ground to a fine powder under liquid nitrogen. For headspace analysis, samples may be used whole or gently bruised to facilitate volatile release.[17]

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for extracting VOCs from the vapor phase above a sample.[17][18]

-

Apparatus: A gas-tight vial, a SPME fiber holder, and a SPME fiber. A common fiber for broad-range volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[11][19]

-

Procedure:

-

Place a precise amount of the plant material (e.g., 1.0 g) into a headspace vial (e.g., 20 mL). An internal standard can be added for quantification.

-

Seal the vial and place it in a heating block or water bath. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 20-60 minutes) to allow volatiles to equilibrate in the headspace.[11][19]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 15-60 minutes) while maintaining the temperature.[11]

-

Retract the fiber into its needle and immediately introduce it into the GC inlet for thermal desorption.

-

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the complex mixture of volatiles and provides mass spectra for compound identification.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters (Typical):

-

Injector: Splitless mode, 250°C. The SPME fiber is desorbed for 3-5 minutes.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11]

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS (5% phenyl-polymethylsiloxane), 30 m x 0.25 mm x 0.25 µm.[11]

-

Oven Temperature Program: An initial temperature of 40°C held for 3-5 min, followed by a ramp of 5-10°C/min up to 250-280°C, with a final hold for 5-10 min.[11][19]

-

-

MS Parameters (Typical):

-

Ionization Source: Electron Impact (EI) at 70 eV.[19]

-

Mass Range: m/z 30-500.

-

Source Temperature: 230°C.

-

Identification and Quantification

-

Identification: Compounds are tentatively identified by comparing their mass spectra with reference spectra in databases such as the NIST library. Identification is confirmed by comparing the retention index and mass spectrum with those of an authentic standard.

-

Quantification: For accurate quantification, an internal standard (e.g., ethyl decanoate) is added to the sample before analysis.[19] The concentration of the target analyte is calculated based on the ratio of its peak area to that of the internal standard, referenced against a calibration curve.

Conclusion

This compound is a noteworthy contributor to the aromatic profiles of numerous important plant species. Its biosynthesis is intrinsically linked to primary metabolic pathways, culminating in an esterification step catalyzed by AAT enzymes. While its presence has been qualitatively confirmed in various flowers and fruits, a significant opportunity exists for further research into its precise quantification across different species and developmental stages. The standardized HS-SPME-GC-MS protocol detailed herein provides a robust framework for such investigations. A deeper understanding of the occurrence, biosynthesis, and regulation of this compound will continue to benefit the fields of agriculture, food science, and natural product development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound – Floral/Fruity [myskinrecipes.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Collection - Strategies for Accurate Quantitation of Volatiles from Foods and Plant-Origin Materials: A Challenging Task - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 10. A Comparison Analysis of Four Different Drying Treatments on the Volatile Organic Compounds of Gardenia Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. viper.ac.in [viper.ac.in]

- 13. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthetic Pathways of Hormones in Plants [mdpi.com]

- 16. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aroma Characterization of Gardenia Black Tea Based on Sensory Evaluation and Headspace Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. maxapress.com [maxapress.com]

Phenethyl Formate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phenethyl formate, a significant organic compound with applications in various scientific fields. This document details its chemical identity, spectral characteristics, and relevant experimental protocols, presenting a core resource for professionals in research and development.

Chemical Identifier

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Phenylethyl formate, Benzylcarbinyl formate |

| CAS Number | 104-62-1[1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1][4] |

| Structure | O=COC(CC1=CC=CC=C1) |

Spectral Data

The following tables summarize the key spectral data for this compound, providing a reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.00 | s | 1H | H-C=O (Formate proton)[5] |

| 7.35 - 7.15 | m | 5H | C₆H₅ (Aromatic protons)[5] |

| 4.37 | t | 2H | -O-CH₂- |

| 2.96 | t | 2H | -CH₂-C₆H₅ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 161.1 | C=O (Formate carbonyl) |

| 137.9 | C (Aromatic, C1) |

| 129.0 | CH (Aromatic) |

| 128.5 | CH (Aromatic) |

| 126.6 | CH (Aromatic) |

| 65.5 | -O-CH₂- |

| 35.2 | -CH₂-C₆H₅ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3030 | Medium | C-H stretch (Aromatic) |

| 2955 | Medium | C-H stretch (Aliphatic) |

| 1720 | Strong | C=O stretch (Ester)[6] |

| 1180 | Strong | C-O stretch (Ester) |

| 750, 698 | Strong | C-H bend (Aromatic, monosubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 30 | [M]⁺ (Molecular Ion) |

| 105 | 10 | [C₈H₉]⁺ |

| 104 | 100 | [C₈H₈]⁺ (Base Peak)[7] |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion)[7] |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

| 65 | 12 | [C₅H₅]⁺[7] |

| 45 | 5 | [CHO₂]⁺ |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach to the synthesis of this compound using an immobilized lipase.[1][2]

Materials:

-

Phenethyl alcohol

-

Formic acid

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic solvent (e.g., toluene)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add phenethyl alcohol and toluene.

-

Add formic acid to the mixture. The molar ratio of phenethyl alcohol to formic acid should be optimized, with an excess of the alcohol often being favorable.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 10-20 g/L.

-

Stir the reaction mixture at a controlled temperature, for instance, 40°C.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, filter the immobilized enzyme from the reaction mixture. The enzyme can often be washed and reused.

-

Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting this compound by vacuum distillation.

Gas Chromatography (GC) Analysis

This protocol outlines a general method for the analysis of this compound purity, adaptable from methods for similar esters.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of esters (e.g., HP-5, DB-WAX).

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, hexane).

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Dilute the sample to be analyzed to a concentration that falls within the calibration range.

-

Inject the standards and the sample into the GC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

- 1. Novel and Efficient Synthesis of this compound via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(104-62-1) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(104-62-1) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Phenylethyl formate | C9H10O2 | CID 7711 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory and Gustatory Properties of Phenethyl Formate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl formate (also known as 2-phenylethyl formate) is an ester recognized for its significant contributions to the flavor and fragrance industries.[1] With the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol , this compound is found naturally in a variety of fruits, beverages, and plants, including blackberries, raspberries, coffee, tea, whiskey, and flowers like hyacinth and osmanthus.[2][3][4] Its pleasant and complex sensory profile makes it a valuable ingredient in the formulation of fine fragrances, cosmetics, and as a flavoring agent in food products.[1][5]

This technical guide provides a comprehensive overview of the olfactory and gustatory characteristics of this compound. It includes a summary of its physicochemical and sensory properties, detailed explanations of the biochemical pathways governing its perception, and standardized protocols for its analytical evaluation.

Data Presentation: Physicochemical and Sensory Properties

Quantitative data for this compound is summarized below. While a rich vocabulary exists to describe its aroma and taste, specific sensory threshold values are not widely available in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 104-62-1 | [6][7] |

| Molecular Formula | C₉H₁₀O₂ | [6][7] |

| Molecular Weight | 150.17 g/mol | [6][7] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 226 °C (at 760 mmHg) | [6][8] |

| Density | 1.058 g/mL at 25 °C | [9] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [6] |

| Solubility in Water | 1413 mg/L at 25 °C | [8] |

| FEMA Number | 2864 |[10][11] |

Table 2: Olfactory Profile of this compound

| Category | Descriptors | Reference(s) |

|---|---|---|

| Primary Notes | Floral (Rose, Hyacinth), Green, Herbaceous | [6][12] |

| Secondary Notes | Fruity (Pear, Berry), Sweet, Honey-like | [5] |

| Nuances | Chrysanthemum, Watercress, Spicy-Cinnamon, Warm, Dry-Foliage | [12] |

| Strength & Tenacity | Medium to Powerful; Substantivity on blotter reported as 68 hours |[6][12] |

Table 3: Gustatory Profile of this compound

| Category | Descriptors | Reference(s) |

|---|---|---|

| Primary Notes | Green, Sweet | [12] |

| Secondary Notes | Unripe Banana, Watercress, Cortex | [12] |

| Nuances | Phenolic, Narcissus | [12] |

| Application Level | Recommended up to 15 ppm in flavor compositions |[8] |

Mechanisms of Sensory Perception

The perception of this compound is a complex process initiated by its interaction with specialized G protein-coupled receptors (GPCRs) in the olfactory and gustatory systems.

Olfactory Signaling Pathway

The detection of volatile compounds like this compound begins in the olfactory epithelium. The process involves a canonical signal transduction cascade.[13][14]

-

Binding: this compound binds to a specific Olfactory Receptor (OR), a type of GPCR, on the cilia of an Olfactory Sensory Neuron (OSN).[15]

-

G-Protein Activation: This binding causes a conformational change in the OR, activating the associated heterotrimeric G-protein, Gα-olf.[2]

-

Second Messenger Production: Gα-olf activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][15]

-

Ion Channel Gating: The resulting increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) cation channels, leading to an influx of Na⁺ and Ca²⁺ ions.[2][13]

-

Signal Amplification & Depolarization: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels. Due to the high intracellular Cl⁻ concentration in OSNs, this results in an efflux of Cl⁻, further depolarizing the neuron and generating an action potential.[14]

-

Signal Transmission: The action potential propagates along the neuron's axon to the olfactory bulb in the brain, where the signal is processed.[9]

References

- 1. Quantitative Descriptive Analysis [sensorysociety.org]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. Perfumers Apprentice - Phenyl Ethyl Formate [shop.perfumersapprentice.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. breezeipl.com [breezeipl.com]

- 9. Olfactory pathway | PPSX [slideshare.net]

- 10. femaflavor.org [femaflavor.org]

- 11. 2-Phenylethyl formate | C9H10O2 | CID 7711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound, 104-62-1 [thegoodscentscompany.com]

- 13. researchgate.net [researchgate.net]

- 14. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 15. researchgate.net [researchgate.net]

Phenethyl formate as a volatile organic compound in floral scents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl formate, a volatile organic compound (VOC), is a significant contributor to the complex scent profiles of numerous flowering plants. Its characteristic rosy, herbaceous, and slightly honey-like aroma plays a crucial role in mediating plant-pollinator interactions, thereby ensuring successful reproduction for many plant species. This technical guide provides a comprehensive overview of this compound's role in floral scents, detailing its chemical properties, biosynthesis, and the analytical methods used for its detection and quantification. Furthermore, it explores its significance in chemical ecology and potential applications in various scientific and industrial fields.

Introduction

Floral scents are intricate mixtures of low molecular weight, volatile compounds that serve as essential chemical signals in the communication between plants and their environment. These scents are pivotal in attracting pollinators, repelling herbivores, and protecting against microbial pathogens. Among the myriad of VOCs, esters form a large and diverse group, often imparting fruity and floral notes to the overall fragrance. This compound (2-phenylethyl formate), an ester of phenethyl alcohol and formic acid, is a notable component of many floral bouquets, contributing a distinct and pleasant aroma.[1] Understanding the biosynthesis, emission, and ecological role of this compound is of great interest to researchers in fields ranging from plant biology and chemical ecology to the flavor and fragrance industries.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective analysis and application.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 104-62-1 | [2] |

| Appearance | Colorless liquid | [2] |

| Odor Profile | Rosy, herbaceous, green, slightly honey-like | [1] |

| Boiling Point | 226 °C | [3] |

| Vapor Pressure | 0.051 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. | [4] |

Biosynthesis of this compound in Floral Tissues

The biosynthesis of this compound in plants is a multi-step process that originates from the shikimate pathway. The pathway involves the formation of the precursor, 2-phenylethanol, which is subsequently esterified to yield this compound.

Phenylalanine to 2-Phenylethanol

The biosynthesis of the alcohol moiety, 2-phenylethanol, begins with the aromatic amino acid L-phenylalanine. While the precise pathway can vary between plant species, a common route involves the decarboxylation of phenylalanine to produce phenethylamine, which is then converted to phenylacetaldehyde. Finally, phenylacetaldehyde is reduced to 2-phenylethanol by a reductase enzyme.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of 2-phenylethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2] AATs facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. In the case of this compound, an AAT would utilize 2-phenylethanol as the alcohol substrate and likely formyl-CoA as the acyl donor. While specific AATs responsible for the formation of formate esters in flowers are still under active investigation, the presence of other formate esters, such as geranyl formate in roses, suggests the existence of the necessary enzymatic machinery.[5]

Figure 1: Proposed biosynthetic pathway of this compound in plants.

Quantitative Analysis of this compound in Floral Scents

The concentration of this compound in floral scents can vary significantly depending on the plant species, cultivar, diurnal rhythm, and environmental conditions. While comprehensive quantitative data across a wide range of species is still an active area of research, existing studies have identified its presence in several key ornamental and wild plants.

| Plant Species | Cultivar/Variety | Concentration / Emission Rate | Reference(s) |

| Rosa chinensis | 'Crimson Glory' | Present (qualitative) | [5] |

| Petunia x hybrida | 'Mitchell Diploid' | Present (qualitative) | [6] |

| Nicotiana alata | - | Present (qualitative) | [7] |

| Nicotiana suaveolens | - | Present (qualitative) | [8] |

Note: Quantitative data for this compound is often reported as part of a larger volatile profile. Further research is needed to establish precise concentrations and emission rates for a broader range of plant species.

Experimental Protocols for Floral Volatile Analysis

The analysis of this compound and other floral volatiles typically involves headspace collection techniques followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free method for this purpose.

Detailed Protocol for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound from floral headspace.

Materials:

-

Intact, blooming flowers

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-phase microextraction (SPME) holder and fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

This compound standard for identification and quantification

-

Internal standard (e.g., n-alkane series) for retention index calculation and quantification

Procedure:

-

Sample Preparation: Carefully excise a single, fresh flower and place it into a 20 mL headspace vial. For quantitative analysis, record the fresh weight of the flower.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) at the same temperature.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot inlet of the GC for thermal desorption of the analytes (e.g., 250°C for 2 minutes).

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) with a temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 40-450.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Calculate the retention index (RI) using an n-alkane series for further confirmation.

-

Quantification: Create a calibration curve using different concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard and the fresh weight of the flower.

-

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis of floral volatiles.

Role in Plant-Pollinator Interactions

Floral scents are a primary means by which plants attract pollinators. The specific composition of a floral bouquet can be highly selective for certain pollinator species. While direct evidence specifically linking this compound to the attraction of a particular pollinator is an area of ongoing research, the presence of this compound in the scents of moth-pollinated flowers like Nicotiana and bee-pollinated flowers like roses suggests its potential role in a broad range of pollination syndromes.[5][7] Electrophysiological studies, such as electroantennography (EAG), can be employed to determine if the antennae of specific pollinators are responsive to this compound. Subsequent behavioral assays can then confirm its role as an attractant.

Figure 3: Logical relationship of this compound in mediating plant-pollinator interactions.

Conclusion and Future Directions

This compound is a significant, yet sometimes overlooked, component of floral scents. Its pleasant aroma contributes to the olfactory tapestry that guides pollinators to their floral rewards. This guide has provided an overview of its chemical properties, biosynthesis, analytical methodologies, and ecological relevance. Future research should focus on elucidating the specific alcohol acyltransferases responsible for its formation in different plant species and conducting detailed quantitative analyses across a wider range of flora. Furthermore, targeted electrophysiological and behavioral studies with various pollinators will be crucial to fully understand the ecological significance of this compound in plant reproductive success. Such knowledge will not only advance our fundamental understanding of chemical ecology but also hold potential for applications in agriculture, conservation, and the development of novel fragrances and flavors.

References

- 1. This compound, 104-62-1 [thegoodscentscompany.com]

- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phenylpropanoid Scent Compounds in Petunia x hybrida Are Glycosylated and Accumulate in Vacuoles [frontiersin.org]

- 5. Characterization of volatiles in flowers from four Rosa chinensis cultivars by HS-SPME-GC × GC-QTOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Altered profile of floral volatiles and lignin content by down-regulation of Caffeoyl Shikimate Esterase in Petunia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amherst.edu [amherst.edu]

- 8. Phylogenetic fragrance patterns in Nicotiana sections Alatae and Suaveolentes [pubmed.ncbi.nlm.nih.gov]

The Aromatic Signature of Ripeness: A Technical Guide to Phenethyl Formate in Fruit Aroma Profiles

For Researchers, Scientists, and Drug Development Professionals

Phenethyl formate, a volatile ester, plays a significant, albeit sometimes subtle, role in the complex tapestry of fruit aromas. Its characteristic scent profile, often described as floral, rosy, and honey-like with green and fruity undertones, contributes to the olfactory appeal of a diverse range of fruits. This technical guide delves into the core aspects of this compound's involvement in fruit aroma, providing quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.

The Olfactory Contribution of this compound

This compound (2-phenylethyl formate) is an ester recognized for its pleasant aromatic properties.[1] Its scent is multifaceted, possessing notes of:

This complex aroma profile allows it to act as a modifier and enhancer in the overall bouquet of a fruit, bridging floral and fruity notes.[4]

Quantitative Analysis of this compound in Fruits

The table below summarizes available quantitative data for this compound in various fruits. It is important to note that the concentration of volatile compounds can be influenced by factors such as ripeness, storage conditions, and the specific analytical methods employed.

| Fruit | Cultivar(s) | Concentration (µg/kg) | Analytical Method | Reference |

| Plum (Prunus domestica) | Horvin | Present (not quantified) | HS-SPME-GC-MS | [3][5] |

| Apple (Malus domestica) | Multiple cultivars | Not explicitly quantified, but esters are major components | HS-SPME-GC-MS | [2][6][7][8] |

| Pear (Pyrus spp.) | Multiple cultivars | Not explicitly quantified, but esters are major components | HS-SPME-GCxGC-TOFMS | [9][10] |

| Raspberry (Rubus idaeus) | Multiple cultivars | Not explicitly quantified, but esters are present | GC-MS | [11][12][13] |

| Grape (Vitis vinifera) | Multiple cultivars | Not explicitly quantified, but esters are present | GC-MS | [14][15][16] |

Data for this compound is limited; the table reflects the general findings on ester compositions in these fruits where this compound is a potential contributor.

Experimental Protocols for the Analysis of this compound

The gold-standard for the analysis of volatile compounds like this compound in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[2][6][9][10] This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample, followed by their separation and identification.

Key Experimental Steps:

-

Sample Preparation:

-

Homogenize a known weight of fresh fruit tissue.

-

To inhibit enzymatic activity and enhance the release of volatiles, an aqueous solution of NaCl and an antioxidant like ascorbic acid are often added.

-

Place the homogenate in a sealed headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial.[9]

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds onto the fiber.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the volatile compounds on a capillary column (e.g., DB-WAX, HP-5MS).

-

The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarity.

-

The eluted compounds are then ionized (typically by electron impact) and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

-

Quantification is typically achieved by using an internal standard and creating a calibration curve.

-

Below is a diagram illustrating a typical experimental workflow for the analysis of volatile compounds in fruit.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process that originates from primary metabolism. The aromatic precursor, L-phenylalanine, is synthesized via the shikimate pathway. The subsequent steps involve the conversion of phenylalanine to phenethyl alcohol and its esterification to form this compound. This process is part of the broader benzenoid biosynthesis pathway.

The key enzymatic steps are:

-

Shikimate Pathway: Produces chorismate, the precursor to aromatic amino acids.

-

L-Phenylalanine Synthesis: Chorismate is converted to L-phenylalanine.

-

Formation of Phenethyl Alcohol: L-phenylalanine undergoes a series of enzymatic reactions, likely involving decarboxylation and reduction, to form 2-phenylethanol (phenethyl alcohol).

-

Esterification: Phenethyl alcohol is then esterified with a formate donor, a reaction likely catalyzed by an alcohol acyltransferase (AAT) enzyme. AATs are responsible for the formation of a wide variety of esters in fruits by catalyzing the transfer of an acyl group from an acyl-CoA to an alcohol.[17][18]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Sensory Perception and Odor Activity Value

The contribution of a volatile compound to the overall aroma of a fruit is not solely dependent on its concentration but also on its odor threshold, the minimum concentration at which it can be detected by the human olfactory system. The Odor Activity Value (OAV) is a measure that relates the concentration of a compound to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the aroma of the food.

While a specific, universally agreed-upon odor threshold for this compound in water is not consistently reported across all databases, its potent floral and fruity aroma suggests a relatively low threshold, making it a potentially significant contributor to fruit aroma even at lower concentrations.

Conclusion

This compound is a valuable contributor to the desirable aroma profiles of many fruits, lending characteristic floral, fruity, and sweet notes. Its analysis is effectively achieved through HS-SPME-GC-MS, a powerful technique for elucidating the complex volatile composition of fruit. The biosynthesis of this compound is intricately linked to primary metabolism through the shikimate pathway and subsequent formation of benzenoid compounds. Further research is warranted to expand the quantitative database of this compound across a wider variety of fruits and to fully elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. Understanding the role of such compounds is crucial for the food and fragrance industries in areas of quality control, flavor development, and the breeding of new fruit cultivars with enhanced aromatic properties.

References

- 1. This compound, 104-62-1 [thegoodscentscompany.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. This compound – Floral/Fruity [myskinrecipes.com]

- 5. scielo.br [scielo.br]

- 6. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Volatile compounds and quality parameters of various apples [ouci.dntb.gov.ua]

- 9. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. pages.uoregon.edu [pages.uoregon.edu]

- 13. Aroma Profiling and Sensory Association of Six Raspberry Cultivars Using HS-SPME/GC-MS and OPLS-HDA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromatic Profiling of New Table Grape Varieties Using Gas Chromatography/Mass Spectrometry and Olfactometry | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Toxicological Profile and Safety Assessment of Phenethyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl formate, a fragrance ingredient with a rosy, green aroma, is utilized in a variety of consumer products. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of this compound. The information is compiled from peer-reviewed scientific literature, and reports from regulatory and safety assessment bodies. This document summarizes key toxicological endpoints, including acute toxicity, genotoxicity, and repeated dose toxicity. Detailed experimental methodologies, based on internationally recognized guidelines, are provided for these pivotal studies. Furthermore, the metabolic fate of this compound is elucidated through a signaling pathway diagram. All quantitative data are presented in clear, tabular formats to facilitate comparison and analysis.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-phenylethyl formate |

| Synonyms | This compound, Benzylcarbinyl formate |

| CAS Number | 104-62-1 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Rose, green, hyacinth |

Toxicological Data Summary

The toxicological profile of this compound has been evaluated for several endpoints. The safety assessment often relies on data from the substance itself, as well as read-across to its hydrolysis products, phenethyl alcohol and formic acid.

Acute Toxicity

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD₅₀ | 3220 mg/kg bw | [1] |

| Dermal | Rabbit | LD₅₀ | > 5000 mg/kg bw | [1] |

Genotoxicity

This compound has been evaluated for its potential to induce gene mutations and chromosomal aberrations. Based on available data, it is not considered to be genotoxic[2].

| Assay | System | Result |

| Ames Test | S. typhimurium | Non-mutagenic |

| In vitro Micronucleus Test | Human lymphocytes | Non-clastogenic[2] |

Repeated Dose Toxicity

The repeated dose toxicity of this compound has been assessed, with a No-Observed-Adverse-Effect Level (NOAEL) established based on read-across data from its metabolite, phenethyl alcohol.

| Study | Species | NOAEL |

| 28-day Oral | Rat | 385 mg/kg bw/day (read-across from phenethyl alcohol) |

Metabolic Pathway

This compound is anticipated to be rapidly hydrolyzed in the body by esterase enzymes into its constituent molecules: phenethyl alcohol and formic acid. These metabolites are then further processed through well-established metabolic pathways.

Caption: Metabolic hydrolysis of this compound and subsequent pathways of its metabolites.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not always publicly available. The following methodologies are based on the standard OECD guidelines that are typically followed for regulatory safety assessments.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 401.

-

Test System: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

-

Animal Husbandry: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to standard laboratory diet and drinking water.

-

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing[3].

-

Dosing: The test substance is administered in a single dose by gavage. A range of dose levels is used across different groups of animals[3].

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days[4].

-

Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy[3].

-

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)

This assay is used to detect point mutations induced by a chemical.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

-

Test System: At least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different types of mutations[5][6][7].

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver[6][7].

-

Procedure:

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a suitable solvent, along with positive and negative controls[5].

-

Incubation: The treated plates are incubated for 48-72 hours[8].

-

Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal medium) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control[6].

Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)

This study provides information on the potential health hazards from repeated exposure to a substance over a 28-day period.

Caption: Workflow for a 28-day repeated dose oral toxicity study in rodents.

-

Test System: Typically conducted in rats. At least three dose groups and a control group are used, with an equal number of male and female animals in each group[9][10][11][12].

-

Procedure:

-

Dosing: The test substance is administered orally (e.g., by gavage) daily for 28 days[9][10][11][12].

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly[12].

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis[12].

-

Pathology: All animals are subjected to a full gross necropsy, and selected organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically.

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no substance-related adverse effects are observed[12].

Safety Assessment and Conclusion

The available toxicological data on this compound indicate a low order of acute toxicity via both oral and dermal routes. It is not considered to be genotoxic. The NOAEL for repeated dose toxicity, established through read-across from phenethyl alcohol, provides a basis for assessing the risk of repeated exposure. This compound is readily metabolized to phenethyl alcohol and formic acid, which are endogenous or can be further metabolized and excreted. Based on the comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound is considered safe for its intended use as a fragrance ingredient in consumer products under the current concentration of use[13].

References

- 1. This compound, 104-62-1 [thegoodscentscompany.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. bemsreports.org [bemsreports.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. scantox.com [scantox.com]

- 8. vivotecnia.com [vivotecnia.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 13. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 104-62-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenethyl Formate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl formate, a formate ester known for its pleasant floral and fruity aroma, is utilized as a flavoring and fragrance agent. While its industrial synthesis is well-documented, its role within biological systems is less understood. This technical guide consolidates the current knowledge on this compound, establishing its identity as a secondary metabolite in the plant kingdom and presenting a well-supported hypothetical metabolic pathway in mammalian systems. Drawing from established principles of ester biosynthesis in plants and xenobiotic metabolism in mammals, this document provides a comprehensive overview for researchers in drug development and metabolic sciences. It details proposed biosynthetic and metabolic pathways, summarizes relevant quantitative data for its predicted metabolites, and outlines detailed experimental protocols for its analysis.

Introduction

This compound (2-phenylethyl formate) is an organic compound found in nature, notably in certain plants where it contributes to the floral scent profile.[1] It is structurally composed of a phenethyl alcohol moiety and a formate group linked by an ester bond. While recognized as a food additive and fragrance ingredient, its significance as an endogenous metabolite in mammals has not been established. However, given its presence in the diet and its chemical nature as an ester, its metabolic fate upon entering a mammalian system can be predicted with a high degree of confidence based on the known metabolism of similar compounds.

This guide will first explore the established role of this compound as a plant metabolite, proposing its biosynthetic pathway based on the known mechanisms of volatile ester formation. Subsequently, it will detail the hypothetical metabolic pathway of this compound in mammals, focusing on its expected hydrolysis and the subsequent fate of its constituent metabolites: phenethyl alcohol and formic acid.

This compound as a Plant Metabolite

This compound is classified as a secondary metabolite in plants, contributing to the complex bouquet of volatile organic compounds (VOCs) that mediate ecological interactions, such as attracting pollinators.[1] Its presence has been noted in various plant species, including Plumeria rubra and Achillea abrotanoides.[2]

Proposed Biosynthesis in Plants

The biosynthesis of volatile esters in plants is primarily catalyzed by a family of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily.[3][4] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. The proposed pathway for this compound synthesis begins with the amino acid L-phenylalanine, which serves as the precursor for the phenethyl alcohol moiety.

The key steps are:

-

Formation of Phenethyl Alcohol: L-phenylalanine is converted to 2-phenylethanol through a series of enzymatic steps. In Plumeria rubra, for example, this involves the conversion of L-phenylalanine to phenylacetaldoxime by a cytochrome P450 enzyme, followed by further conversions to phenylacetaldehyde and finally reduction to 2-phenylethanol.[5][6]

-

Esterification: A plant alcohol acyltransferase (AAT) enzyme catalyzes the esterification of 2-phenylethanol with a formate donor, likely formyl-CoA, to produce this compound.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Phenylethyl formate (HMDB0040428) [hmdb.ca]

- 2. Biochemical mechanism underlying the pathogenesis of diabetic retinopathy and other diabetic complications in humans: the methanol-formaldehyde-formic acid hypothesis: Pathogenesis of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esalq.usp.br [esalq.usp.br]

- 4. Biosynthesis of Volatile Fatty Acid Derivatives [ebrary.net]

- 5. CYP79D73 Participates in Biosynthesis of Floral Scent Compound 2-Phenylethanol in Plumeria rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Synthesis of Phenethyl Formate: A Journey from Classic Esterification to Modern Biocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenethyl formate, a valuable organic ester with a characteristic floral and fruity aroma, finds significant applications in the fragrance, flavor, and pharmaceutical industries.[1] Its synthesis has evolved from traditional chemical methods, likely originating with the advent of esterification chemistry in the late 19th century, to highly efficient and environmentally benign enzymatic processes in the 21st century. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, with a focus on both classical and contemporary methodologies.

The Genesis of this compound Synthesis: The Fischer-Speier Esterification

While the exact date and discoverer of the first synthesis of this compound are not well-documented in readily available literature, it is highly probable that its initial preparation was achieved through the Fischer-Speier esterification method. This acid-catalyzed esterification, first described by Emil Fischer and Arthur Speier in 1895, remains a fundamental and widely taught method for the synthesis of esters.[2]

The reaction involves the direct esterification of a carboxylic acid (formic acid) with an alcohol (phenethyl alcohol) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The primary drawback of this method is the reversible nature of the reaction, which necessitates strategies to shift the equilibrium towards the product.[3] This is often achieved by using an excess of one of the reactants or by removing the water produced during the reaction.[3][4]

Traditional chemical synthesis methods for esters, including the Fischer-Speier esterification, are often associated with low yields and environmental concerns due to the use of harsh acidic catalysts and the generation of waste.[5]

General Reaction Pathway

Caption: General reaction scheme for the Fischer-Speier esterification of phenethyl alcohol and formic acid.

A Paradigm Shift: Enzymatic Synthesis of this compound

In a significant advancement, a highly efficient and environmentally friendly method for the synthesis of this compound was reported in 2020, utilizing enzymatic esterification.[5][6] This biocatalytic approach employs immobilized lipases to catalyze the direct esterification of formic acid with phenethyl alcohol, offering numerous advantages over traditional chemical methods, including high yields, mild reaction conditions, and improved sustainability.[5][7]

A key study demonstrated the successful synthesis of this compound using commercial immobilized lipases, with Novozym 435 showing superior performance.[6] The optimization of various reaction parameters, such as enzyme concentration, molar ratio of reactants, temperature, and solvent, led to a remarkable conversion yield of 95.92%.[5][6]

Experimental Protocols

2.1.1. Materials and Methods for Enzymatic Synthesis

-

Reactants: Formic acid and phenethyl alcohol.[6]

-

Enzymes: Commercial immobilized lipases such as Novozym 435, Lipozyme RM IM, Lipozyme TL IM, and Lipase PS Amano IM.[6]

-

Solvents: Various organic solvents including 1,2-dichloroethane and toluene.[5][6]

-

Apparatus: Serum bottles, shaking incubator, gas chromatograph (GC) for analysis.[6][8]

2.1.2. Optimized Reaction Protocol

The optimized conditions for the enzymatic synthesis of this compound are as follows:

-

A solution of formic acid and phenethyl alcohol with a molar ratio of 1:5 is prepared in 1,2-dichloroethane.[5][6]

-

Novozym 435 is added to the solution at a concentration of 15 g/L.[5][6]

-

The reaction mixture is incubated at 40 °C in a shaking incubator.[5][6]

-

The conversion to this compound is monitored using gas chromatography.[6]

Under these optimized conditions, a conversion yield of 95.92% was achieved.[5][6] Furthermore, the immobilized enzyme could be recycled for at least 20 reactions with a steady conversion yield above 92% when toluene was used as the solvent, highlighting the economic viability of this biocatalytic process.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the optimization of the enzymatic synthesis of this compound.

Table 1: Effect of Enzyme Selection on Conversion Yield [6]

| Immobilized Lipase | Conversion Yield (%) |

| Novozym 435 | 47.83 |

| Lipozyme RM IM | 0.28 |

| Lipozyme TL IM | 0.34 |

| Lipase PS Amano IM | 0.60 |

Table 2: Effect of Novozym 435 Concentration on Conversion Yield [6]

| Enzyme Concentration (g/L) | Conversion Yield (%) |

| 5 | 10.68 |

| 10 | 47.83 |

| 15 | 55.87 |

| 20 | 54.17 |

| 25 | 51.78 |

| 30 | 48.43 |

Table 3: Effect of Molar Ratio of Formic Acid to Phenethyl Alcohol on Conversion Yield [6]

| Molar Ratio (Formic Acid:Phenethyl Alcohol) | Conversion Yield (%) |

| 1:1 | 55.87 |

| 1:3 | 65.31 |

| 1:5 | 71.40 |

| 1:7 | 68.36 |

| 1:9 | 67.85 |

| 1:11 | 67.62 |

Table 4: Effect of Reaction Temperature on Conversion Yield [6]

| Temperature (°C) | Conversion Yield (%) |

| 20 | 70.11 |

| 30 | 71.40 |

| 40 | 73.64 |

| 50 | 70.05 |

Enzymatic Synthesis Workflow

Caption: A typical experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of this compound provides a clear illustration of the evolution of chemical synthesis, from the classical, acid-catalyzed Fischer-Speier esterification to modern, highly efficient biocatalytic methods. While traditional methods were likely instrumental in the initial discovery and production of this valuable ester, they are hampered by limitations in yield and environmental impact. The advent of enzymatic synthesis, particularly with immobilized lipases, represents a significant leap forward, offering a sustainable and economically attractive alternative for the industrial production of this compound. This shift towards biocatalysis is indicative of a broader trend in the chemical industry, where the principles of green chemistry are increasingly guiding the development of new and improved synthetic methodologies.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Novel and Efficient Synthesis of this compound via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel and Efficient Synthesis of this compound via Enzymatic Esterification of Formic Acid [mdpi.com]

- 7. [PDF] Novel and Efficient Synthesis of this compound via Enzymatic Esterification of Formic Acid | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenethyl Formate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl formate is a valuable ester characterized by its pleasant floral and fruity aroma, leading to its extensive use in the fragrance, flavor, and cosmetic industries. Traditional chemical synthesis methods for esters often involve harsh reaction conditions, environmental pollutants, and can result in low yields.[1][2][3][4][5] The enzymatic synthesis of this compound, particularly through lipase-catalyzed esterification, offers a more environmentally friendly and efficient alternative.[1][2][3][6][5] This approach utilizes the catalytic activity of lipases to directly esterify formic acid with phenethyl alcohol under mild conditions, leading to high conversion yields and a cleaner product profile.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using lipase, with a focus on the highly effective immobilized lipase, Novozym 435.

Data Presentation

Table 1: Screening of Commercial Immobilized Lipases for this compound Synthesis

| Lipase Source | Support Material | Conversion Yield (%) |

| Novozym 435 (Candida antarctica lipase B) | Acrylic Resin | 47.83 |

| Lipozyme RM IM (Rhizomucor miehei) | Anionic Resin | 0.28 |

| Lipozyme TL IM (Thermomyces lanuginosus) | Silica Gel | 0.34 |

| Lipase PS Amano IM (Burkholderia cepacia) | Ceramic Carrier | 0.60 |

| Reaction Conditions: 10 g/L of enzyme, 1:1 molar ratio of formic acid to phenethyl alcohol.[2][3] |

Table 2: Optimization of Reaction Parameters for this compound Synthesis using Novozym 435

| Parameter | Condition | Conversion Yield (%) |

| Enzyme Concentration (g/L) | 5 | ~65 |

| 10 | ~70 | |

| 15 | ~73 | |

| 20 | ~72 | |

| Molar Ratio (Formic Acid:Phenethyl Alcohol) | 1:1 | ~73 |

| 1:3 | ~85 | |

| 1:5 | ~95 | |

| 1:7 | ~94 | |

| Temperature (°C) | 20 | 70.11 |

| 30 | 71.40 | |

| 40 | 73.64 | |

| 50 | 70.05 | |

| Solvent | 1,2-dichloroethane | 95.92 |

| Toluene | >92 (with enzyme recycling) | |

| Optimized conditions are highlighted in bold.[1][2][3] |

Table 3: Final Optimized Conditions and Achieved Yield

| Parameter | Optimal Value |

| Enzyme | Novozym 435 |

| Enzyme Concentration | 15 g/L |

| Molar Ratio (Formic Acid:Phenethyl Alcohol) | 1:5 |

| Temperature | 40 °C |

| Solvent | 1,2-dichloroethane |

| Final Conversion Yield | 95.92% |

| [1][2][3][4][6][5] |

Experimental Protocols

Protocol 1: Screening of Lipase Catalysts

-

Preparation of Reaction Mixture: In separate sealed vials, prepare a reaction mixture containing formic acid and phenethyl alcohol at a 1:1 molar ratio in a suitable organic solvent (e.g., 1,2-dichloroethane).

-

Enzyme Addition: To each vial, add one of the immobilized lipases (Novozym 435, Lipozyme RM IM, Lipozyme TL IM, or Lipase PS Amano IM) to a final concentration of 10 g/L.

-

Incubation: Incubate the vials in a shaking incubator at a controlled temperature (e.g., 40 °C) with constant agitation.

-

Sampling and Analysis: Withdraw aliquots from the reaction mixture at regular intervals. Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion yield.

-

Enzyme Selection: Based on the conversion yields, select the most effective lipase for further optimization. Novozym 435 has been identified as the optimal lipase for this reaction.[2][3]

Protocol 2: Optimization of Reaction Conditions

This protocol is performed using the selected lipase (Novozym 435). Each parameter is optimized individually while keeping the others constant.

-

Enzyme Concentration:

-

Set up parallel reactions with varying concentrations of Novozym 435 (e.g., 5, 10, 15, 20 g/L).

-

Maintain a 1:1 molar ratio of formic acid to phenethyl alcohol and a reaction temperature of 40 °C.

-

Monitor the reactions by GC to determine the optimal enzyme concentration that gives the highest conversion yield.

-

-

Substrate Molar Ratio:

-

Using the optimal enzyme concentration determined above, set up reactions with different molar ratios of formic acid to phenethyl alcohol (e.g., 1:1, 1:3, 1:5, 1:7).

-

Maintain the reaction temperature at 40 °C.

-

Analyze the conversion yields to identify the optimal substrate ratio.

-

-

Reaction Temperature:

-

Using the optimal enzyme concentration and substrate molar ratio, perform the reaction at various temperatures (e.g., 20, 30, 40, 50 °C).

-

Determine the temperature at which the highest conversion yield is achieved.

-

-

Solvent Selection:

-

Evaluate the reaction in different organic solvents (e.g., 1,2-dichloroethane, toluene, hexane) under the previously optimized conditions.

-

Select the solvent that results in the highest conversion yield.

-

Protocol 3: Synthesis of this compound under Optimized Conditions

-

Reaction Setup: In a sealed reaction vessel, combine formic acid and phenethyl alcohol in a 1:5 molar ratio in 1,2-dichloroethane.

-

Enzyme Addition: Add Novozym 435 to a final concentration of 15 g/L.

-

Incubation: Incubate the reaction mixture at 40 °C with constant stirring or shaking.

-

Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them via gas chromatography until the reaction reaches completion (no further increase in product concentration).

-

Product Recovery:

-

Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.

-

The solvent can be removed from the filtrate by rotary evaporation.

-

The resulting crude product can be further purified by column chromatography if necessary.

-

Protocol 4: Enzyme Reuse

-

Enzyme Recovery: After the first reaction cycle, filter the immobilized Novozym 435 from the reaction mixture.

-